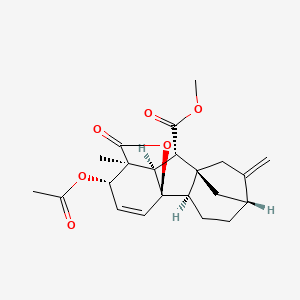
3-O-Acetylgibberellin A7 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetylgibberellin A7 Methyl Ester is a derivative of gibberellin, a class of plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, and flowering . This compound is specifically modified to include an acetyl group at the 3-O position and a methyl ester group, which can influence its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylgibberellin A7 Methyl Ester typically involves the esterification of gibberellin A7 with methanol in the presence of an acid catalyst, followed by acetylation at the 3-O position. The reaction conditions often include:
Esterification: Gibberellin A7 is reacted with methanol in the presence of concentrated sulfuric acid as a catalyst.
Acetylation: The resulting gibberellin A7 methyl ester is then acetylated using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Large-scale esterification: Using industrial reactors to mix gibberellin A7 with methanol and sulfuric acid.
Acetylation: Conducted in large vessels with controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-O-Acetylgibberellin A7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different gibberellin derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different gibberellin analogs.
Substitution: Substitution reactions can occur at the acetyl or ester groups, leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and toluene-p-sulfonyl chloride are used for chlorination reactions.
Major Products
Oxidation: Produces various oxidized gibberellin derivatives.
Reduction: Leads to reduced gibberellin analogs.
Substitution: Forms chlorinated gibberellin derivatives.
Aplicaciones Científicas De Investigación
3-O-Acetylgibberellin A7 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gibberellin derivatives.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its hormone-like activity.
Industry: Used in agriculture to promote plant growth and increase crop yields.
Mecanismo De Acción
The mechanism of action of 3-O-Acetylgibberellin A7 Methyl Ester involves its interaction with gibberellin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of genes involved in growth and development. The molecular targets include DELLA proteins, which are repressors of gibberellin signaling .
Comparación Con Compuestos Similares
Similar Compounds
Gibberellin A3: Another gibberellin derivative with similar growth-promoting effects.
Gibberellin A5: A derivative formed through chlorination of gibberellin A3 methyl ester.
Uniqueness
3-O-Acetylgibberellin A7 Methyl Ester is unique due to its specific acetylation and methyl esterification, which can enhance its stability and biological activity compared to other gibberellins .
Propiedades
Fórmula molecular |
C22H26O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1 |
Clave InChI |
NCIYHJXSHQRFBI-MLCAGBRBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC |
SMILES canónico |
CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


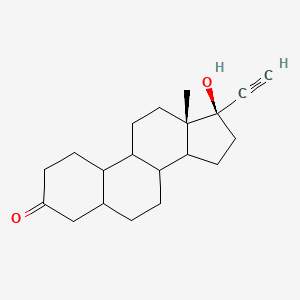
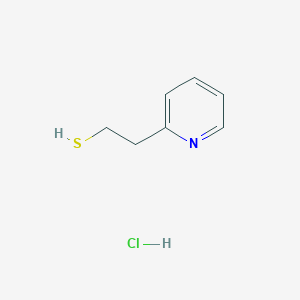
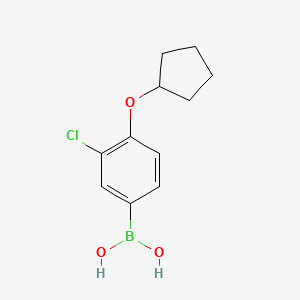

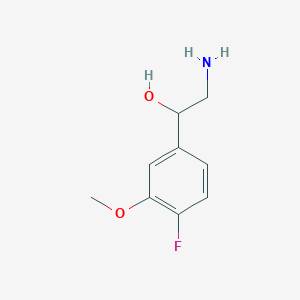
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
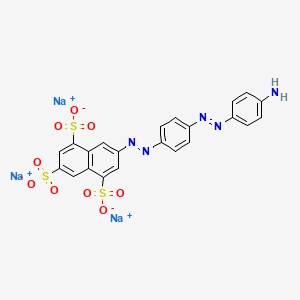

![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
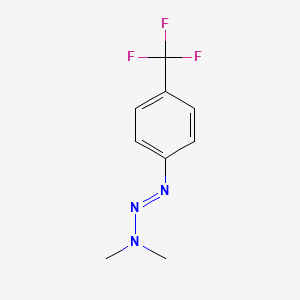

![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
